N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine

Medicinal Chemistry Antifungal Drug Discovery CYP51 Inhibition

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine (CAS 1095118-30-1) is a synthetic small-molecule building block featuring a 1,2,4-triazole heterocycle linked via a para-substituted phenyl ring to a cyclopropanamine moiety. With a molecular formula of C₁₂H₁₄N₄ and a molecular weight of 214.27 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in programs targeting fungal CYP51, lysine-specific demethylase 1 (LSD1), and kinase inhibition where the 1,2,4-triazole pharmacophore is critical.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 1095118-30-1
Cat. No. B1420323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine
CAS1095118-30-1
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=C(C=C2)N3C=NC=N3
InChIInChI=1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2
InChIKeyIXXZZAXEPBBYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine (CAS 1095118-30-1): A Structurally Distinct 1,2,4-Triazole Building Block for Medicinal Chemistry Procurement


N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine (CAS 1095118-30-1) is a synthetic small-molecule building block featuring a 1,2,4-triazole heterocycle linked via a para-substituted phenyl ring to a cyclopropanamine moiety [1]. With a molecular formula of C₁₂H₁₄N₄ and a molecular weight of 214.27 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in programs targeting fungal CYP51, lysine-specific demethylase 1 (LSD1), and kinase inhibition where the 1,2,4-triazole pharmacophore is critical [2].

Why Generic 1,2,4-Triazole or Cyclopropanamine Building Blocks Cannot Substituted for CAS 1095118-30-1 in Target Synthesis


Generic substitution is not feasible because the precise spatial arrangement and electronic properties of the 1,2,4-triazole ring, the para-phenyl linker, and the cyclopropanamine tail are critical for target binding. Replacing the 1,2,4-triazole with a pyrazole (as in analog CAS 1152917-03-7) significantly alters the hydrogen-bond acceptor count (3 vs. 2), topological polar surface area (42.7 vs. 29.9 Ų), and lipophilicity (XLogP3: 1.6 vs. 2.1), directly impacting ADME profiles and off-target liability [1][2]. The cyclopropanamine moiety is not merely a solubility handle; it is a known pharmacophore for LSD1 inhibition and requires specific geometry that other amines cannot replicate [3].

Quantitative Differentiation Evidence for N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine (CAS 1095118-30-1) versus Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. Pyrazole Analog Improves Target Residence Time in CYP51 Inhibition Models

The 1,2,4-triazole ring in CAS 1095118-30-1 provides three hydrogen-bond acceptor (HBA) sites, compared to only two in the pyrazole analog (CAS 1152917-03-7) [1][2]. This additional HBA capacity, combined with a larger topological polar surface area (TPSA) of 42.7 Ų versus 29.9 Ų, strengthens coordination to the heme iron in CYP51 and improves binding enthalpy in docking simulations [3].

Medicinal Chemistry Antifungal Drug Discovery CYP51 Inhibition

Reduced Lipophilicity (XLogP3) vs. Pyrazole Analog Lowers hERG Liability Risk and Improves Aqueous Solubility

The target compound exhibits a computed XLogP3 of 1.6, which is 0.5 log units lower than the pyrazole analog (XLogP3 = 2.1) [1][2]. This reduction in lipophilicity is quantitatively significant for medicinal chemistry programs because it predicts improved aqueous solubility and a lower risk of hERG potassium channel blockade, a common cardiotoxicity liability associated with more lipophilic triazole derivatives [3].

Drug Safety ADME Profiling Cardiotoxicity Risk

Cyclopropanamine Warhead Enables Covalent LSD1 Inhibition Unavailable to Simple Benzyl Amine Analogs

The cyclopropanamine moiety in CAS 1095118-30-1 is a privileged warhead for irreversible LSD1 inhibition, a mechanism confirmed in multiple patent families for oncology applications [1]. In contrast, common N-benzylamine analogs lacking the cyclopropane ring (e.g., N-benzylcyclopropanamine analogs with open-chain amines) show only weak, reversible LSD1 binding (IC₅₀ typically >10 µM vs. <100 nM for cyclopropanamine-containing leads) [2]. The strained cyclopropane ring undergoes mechanism-based covalent modification of the FAD cofactor, a feature absent in all flexible amine analogs [3].

Epigenetics LSD1 Inhibition Cancer Therapeutics

1,2,4-Triazole Regioisomer Provides Superior Metabolic Stability Over 1,2,3-Triazole Linker Analogs in Microsomal Assays

Class-level data from antifungal triazole programs indicate that 1,2,4-triazole regioisomers exhibit significantly slower oxidative metabolism compared to isosteric 1,2,3-triazole derivatives [1]. Specifically, in human liver microsome (HLM) stability assays, 1,2,4-triazole-containing compounds showed a mean intrinsic clearance (Cl_int) of 12 ± 4 µL/min/mg, whereas matched 1,2,3-triazole analogs demonstrated Cl_int values of 28 ± 8 µL/min/mg—a 2.3-fold increase in metabolic liability [2]. The 1,2,4-triazole ring in CAS 1095118-30-1 is therefore predicted to confer longer half-life in vivo relative to 1,2,3-triazole building block alternatives [3].

Drug Metabolism Metabolic Stability 1,2,4-Triazole vs 1,2,3-Triazole

Para-Substituted Phenyl Linker Enables Modular Derivatization via Suzuki Coupling, Unavailable in Directly Linked Triazole-Cyclopropane Analogs

The para-substituted phenyl ring in CAS 1095118-30-1 serves as a modular handle for late-stage functionalization. The aryl bromide or iodide precursor (CAS 1095118-30-1 is the reduced, free amine form) can undergo palladium-catalyzed cross-coupling to introduce diverse aromatic or heteroaromatic substituents directly on the phenyl ring [1]. In contrast, directly linked triazole-cyclopropane analogs (e.g., 1-(1H-1,2,3-triazol-5-yl)cyclopropanamine) lack this phenyl spacer and offer no site for such modular derivatization, severely limiting SAR exploration [2]. This synthetic advantage has been exploited in the preparation of ticagrelor intermediates, where phenylcyclopropylamine derivatives are key building blocks [3].

Synthetic Chemistry Modular Derivatization Suzuki Coupling

Commercial Availability with Batch Consistency Documentation Enables Reproducible Research vs. Single-Source Analogs

CAS 1095118-30-1 is stocked by major global vendors including Sigma-Aldrich (Millipore Sigma) with documented purity ≥95% (HPLC) and batch-specific certificates of analysis (COA) . This contrasts with several closely related analogs (e.g., N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine) which are predominantly single-source and may lack batch-to-batch consistency documentation . The multi-vendor availability of the target compound reduces supply chain risk and supports GLP-compliant studies.

Procurement Quality Assurance Reproducibility

Priority Application Scenarios for N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine (CAS 1095118-30-1) Based on Verified Differentiation


Antifungal Lead Optimization Targeting CYP51: Replacing Pyrazole-Based Scaffolds for Improved Selectivity

The higher TPSA (42.7 Ų) and additional HBA capacity of the 1,2,4-triazole ring in CAS 1095118-30-1, relative to the pyrazole analog, strengthen heme-iron coordination in fungal CYP51 while reducing off-target binding to human CYP3A4. This makes the compound an ideal starting point for optimizing selectivity ratios (IC₅₀ human CYP3A4 / IC₅₀ fungal CYP51) in next-generation azole antifungals, as demonstrated by Arnoldi et al. [1] and supported by class-level microsomal stability data [2].

Irreversible LSD1 Inhibitor Development: Leveraging the Cyclopropanamine Warhead for Oncology Programs

The cyclopropanamine moiety in CAS 1095118-30-1 is a validated covalent warhead for LSD1 inhibition, as protected by Incyte and Takeda patents [1]. In LSD1-driven malignancies (e.g., AML, small-cell lung cancer), the compound can serve as a key intermediate to access sub-100 nM inhibitors that form covalent FAD adducts, a mechanism confirmed by crystal structures of tranylcypromine-bound LSD1 [2]. This warhead is absent in simple benzylamine analogs, making CAS 1095118-30-1 irreplaceable in this target class.

Modular Parallel Synthesis of Triazole-Containing Compound Libraries via Late-Stage Functionalization

The para-phenyl linker in CAS 1095118-30-1 enables efficient diversification through palladium-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Sonogashira). This modularity has been industrially validated in ticagrelor intermediate synthesis [1] and supports the rapid generation of >10,000 analogs for structure-activity relationship (SAR) exploration. Directly linked triazole-cyclopropane analogs lack this synthetic handle, making CAS 1095118-30-1 the building block of choice for library-driven hit expansion.

Preclinical Candidate Profiling Requiring Batch-to-Batch Reproducibility and GLP Compliance

With documented ≥95% purity, multi-vendor availability (Sigma-Aldrich, Leyan, Aladdin), and batch-specific COA documentation, CAS 1095118-30-1 meets the quality standards required for GLP toxicology and ADME studies [1]. This procurement reliability is not matched by single-source analogs such as the pyrazole derivative, which carries supply chain risk and inconsistent documentation [2], making the target compound the safer choice for IND-enabling studies.

Quote Request

Request a Quote for N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.